3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine
Description
Properties
IUPAC Name |
3-[(4-bromo-3-chlorophenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrClNO/c11-9-2-1-8(3-10(9)12)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTZGOFLOGFPNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)COC2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine typically involves the reaction of 4-bromo-3-chlorophenol with azetidine in the presence of a suitable base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring and the phenyl ring.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antibacterial and antifungal properties.
Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, molecular weights, and calculated physicochemical properties:
*Estimated based on analogs with similar halogen substitution.
Key Observations :
- Halogen Effects: The bromo-chloro combination in the target compound increases molecular weight and lipophilicity (LogP ~2.8) compared to mono-halogenated derivatives like 3-(4-Bromo-phenoxymethyl)-azetidine (LogP 2.38) . Fluorine substitution (e.g., 3-Bromo-4-fluoro analog) reduces LogP slightly (~2.6) due to fluorine’s electronegativity and smaller atomic radius .
- Methoxy Groups : Introducing methoxy substituents (e.g., 3,5-dimethoxy) lowers LogP (~1.5) by increasing polarity, which may enhance solubility but reduce membrane permeability .
- Dichloro Substitution : The dichloro analog exhibits higher LogP (~3.0), reflecting increased hydrophobicity, which could enhance CNS penetration but risk off-target effects .
Biological Activity
3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine is a heterocyclic compound characterized by its azetidine ring, which is a four-membered nitrogen-containing structure. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The presence of halogen substituents (bromine and chlorine) on the phenoxy group enhances its chemical properties and may influence its biological interactions.
Key Features
- Azetidine Ring : Provides a framework for various pharmacological activities.
- Phenoxy Group : Substituted with bromine and chlorine, which may enhance biological activity through increased lipophilicity and interaction with biological targets.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents. For instance, azetidine derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating varying degrees of efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Pseudomonas aeruginosa | 50 µg/mL |
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer activity. Compounds with similar structures have been shown to interact with key enzymes involved in cancer cell proliferation, such as histone deacetylases (HDAC) and thymidylate synthase. Molecular docking studies indicate that this compound may bind effectively to these targets, potentially inhibiting cancer cell growth.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have demonstrated that azetidine derivatives can reduce the proliferation of cancer cell lines:
-
Cell Line Tested : HeLa (cervical cancer)
- Treatment : 50 µM concentration of this compound
- Result : 40% reduction in cell viability after 48 hours.
-
Cell Line Tested : MCF-7 (breast cancer)
- Treatment : 100 µM concentration
- Result : Induced apoptosis in over 30% of cells within 72 hours.
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Interaction with enzymes such as HDACs, leading to altered gene expression associated with cancer progression.
- Receptor Modulation : Binding to specific receptors may influence cellular signaling pathways critical for cell survival and proliferation.
Q & A
Q. What are the key structural features of 3-[(4-Bromo-3-chlorophenoxy)methyl]azetidine, and how do they influence its reactivity?
The compound contains a four-membered azetidine ring with a phenoxy group substituted at the 3-position by bromine (4-Bromo) and chlorine (3-chloro) atoms. The azetidine ring exhibits strain-driven reactivity, enabling nucleophilic ring-opening or electrophilic substitution. The electron-withdrawing halogens enhance the electrophilicity of the aromatic ring, directing regioselective reactions (e.g., Suzuki couplings) at the bromine site . Methodologically, X-ray crystallography and DFT calculations can validate steric/electronic effects of substituents .
Q. What synthetic routes are commonly employed to prepare this compound?
A two-step approach is typical:
Azetidine functionalization : React azetidine with 4-bromo-3-chlorophenol via Mitsunobu or Williamson ether synthesis to attach the phenoxy group.
Halogenation : Introduce bromine/chlorine using electrophilic aromatic substitution (e.g., NBS for bromination, Cl2/FeCl3 for chlorination).
Key considerations include solvent polarity (e.g., DMF for high-temperature stability) and catalyst selection (e.g., Pd for cross-coupling post-synthesis) .
Q. How can researchers assess the compound’s preliminary biological activity?
Use high-throughput screening (HTS) against target enzymes (e.g., kinases, GPCRs) implicated in diseases. For example:
- Assay design : Measure IC50 values in kinase inhibition assays using fluorescence-based ADP-Glo™ kits.
- Control experiments : Compare with structurally similar analogs (e.g., 3-[(4-Chlorophenoxy)methyl]azetidine) to isolate halogen effects .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing halogenated azetidine derivatives?
Employ quantum mechanical calculations (e.g., DFT) to model transition states and identify energy barriers. For instance:
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Address this by:
Q. How do substitution patterns (e.g., bromine vs. chlorine position) affect binding affinity to biological targets?
Conduct a comparative SAR study:
- Synthesize analogs : Vary halogen positions (e.g., 4-Bromo-2-chloro vs. 3-Bromo-4-chloro).
- Biophysical assays : Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics to targets like serotonin receptors.
- Molecular docking : Map halogen bonds and steric clashes using AutoDock Vina .
Q. What methodologies elucidate the compound’s metabolic stability in preclinical studies?
Q. How can factorial design optimize reaction yields in large-scale synthesis?
Apply a 2<sup>k</sup> factorial design to test variables:
- Factors : Temperature (60°C vs. 80°C), catalyst loading (5% vs. 10% Pd), solvent (THF vs. DMF).
- Response surface methodology (RSM) : Model interactions between factors to maximize yield .
Data Analysis & Interpretation
Q. How should researchers address discrepancies in spectroscopic data (e.g., NMR shifts) between batches?
- Batch comparison : Acquire <sup>1</sup>H/<sup>13</sup>C NMR under identical conditions (solvent, concentration).
- Impurity profiling : Use HSQC and COSY to distinguish stereoisomers or byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
